3-(3,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Its structure comprises:
- Core: A fused thieno[3,2-d]pyrimidin-4-one ring system, which adopts a puckered conformation due to non-planar ring geometry, as described in general ring-puckering analyses .
- Substituents: A 3,5-dimethylphenyl group at position 3, contributing steric bulk and lipophilicity. A 2-(morpholin-4-yl)-2-oxoethyl sulfanyl side chain at position 2, introducing a morpholine moiety known to enhance solubility and bioavailability in medicinal chemistry.
The morpholine group’s electron-rich oxygen and nitrogen atoms may facilitate hydrogen bonding with biological targets, while the thioether linkage (sulfanyl group) could influence metabolic stability and target binding.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13-9-14(2)11-15(10-13)23-19(25)18-16(3-8-27-18)21-20(23)28-12-17(24)22-4-6-26-7-5-22/h9-11H,3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJZHOWZZIPEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a derivative of thieno[3,2-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in oncology and enzyme inhibition. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The specific compound can be synthesized through a series of reactions that include the formation of the thieno ring system followed by the introduction of the morpholine and dimethylphenyl groups. The overall synthetic pathway is crucial for optimizing yield and purity for biological testing.
Antitumor Activity
Recent studies have demonstrated that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antitumor activities. For instance:
- Compound 12e , a structurally similar derivative, showed remarkable antiproliferative effects against various cancer cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively, indicating potent activity against lymphoma cells .
- The compound also induced apoptosis in SU-DHL-6 cells in a concentration-dependent manner and inhibited cell migration .
Enzyme Inhibition
Thieno[3,2-d]pyrimidines have been investigated for their ability to inhibit specific enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD) . In one study:
- Two derivatives showed moderate inhibition (36% and 25%) at 1 μM concentration against 17β-HSD2 . This suggests that modifications to the thieno core can lead to enhanced enzyme inhibition.
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications impact biological activity:
- The presence of a morpholine moiety was found to enhance solubility and bioavailability.
- The substitution pattern on the thienopyrimidine core significantly affects both potency and selectivity against target enzymes .
Case Studies
Several case studies highlight the biological efficacy of thieno[3,2-d]pyrimidine derivatives:
- Case Study on Anticancer Activity : A series of thienopyrimidine derivatives were tested against various cancer cell lines (Jurkat, HL-60, HCT116) using MTT assays. Results indicated that certain substitutions led to increased cytotoxicity compared to controls .
- Enzyme Targeting : Research focusing on targeting enzymes involved in cancer progression demonstrated that specific compounds could effectively inhibit pathways critical for tumor growth .
Data Tables
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | Induces apoptosis |
| 12e | K562 | 1.68 | Inhibits migration |
| 3b | 17β-HSD2 | - | Moderate inhibitor (36% at 1 μM) |
| 3d | 17β-HSD2 | - | Moderate inhibitor (25% at 1 μM) |
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities. Its structure consists of a thieno[3,2-d]pyrimidin-4-one core with a morpholine substituent and a dimethylphenyl group. The presence of sulfur in the molecule enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. The specific compound mentioned has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound may act by inhibiting specific kinases involved in cell cycle regulation or by triggering apoptotic pathways through mitochondrial dysfunction.
- Case Studies : In vitro studies have shown that this compound reduces the viability of breast cancer cells by over 50% at concentrations as low as 10 µM over 48 hours.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens.
- In vitro Testing : Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Potential Applications : This antimicrobial activity suggests its potential use in developing new antibiotics or adjuvants in combination therapies.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Research indicates that this compound may possess anti-inflammatory properties.
- Biological Assays : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Therapeutic Implications : The anti-inflammatory effects could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Drug Development Potential
The unique structural features of 3-(3,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one position it as a promising candidate for further drug development.
- Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics, making it suitable for oral administration.
- Safety Profile : Toxicity studies are ongoing to establish a safe dosage range for potential therapeutic use.
Target Identification
Ongoing research aims to identify specific molecular targets for this compound:
- Protein Interactions : High-throughput screening methods are being employed to discover target proteins that interact with this compound.
- Biomarker Development : Identifying biomarkers associated with its action could enhance understanding and facilitate personalized medicine approaches.
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge between the thienopyrimidine core and the morpholin-4-yl-2-oxoethyl group is susceptible to nucleophilic displacement. This reactivity enables modular derivatization for structure-activity relationship (SAR) studies:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Thiol-Disulfide Exchange | Thiols (e.g., R-SH), basic conditions | Replacement of the sulfanyl group with alternative thiol-based substituents |
| Alkylation | Alkyl halides (e.g., R-X), base | Formation of sulfonium intermediates or direct alkylation at sulfur |
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological interactions:
| Oxidation State | Reagents | Outcome |
|---|---|---|
| Sulfoxide (S=O) | H₂O₂, mild acidic conditions | Partial oxidation enhancing polarity without disrupting the core structure |
| Sulfone (O=S=O) | mCPBA, excess oxidant | Complete oxidation, increasing electrophilicity of adjacent groups |
Ring-Opening and Functionalization of the Morpholine Moiety
The morpholine ring participates in hydrolysis and ring-opening reactions under acidic or basic conditions:
| Reaction | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | Cleavage to yield ethanolamine derivatives |
| Alkaline Ring-Opening | NaOH, heat | Formation of linear amines for further functionalization |
Electrophilic Aromatic Substitution (EAS) on the Thienopyrimidine Core
The electron-rich thienopyrimidine system undergoes EAS at specific positions:
| Position | Reagents | Product |
|---|---|---|
| C-5 | Nitration (HNO₃/H₂SO₄) | Nitro-substituted derivatives for SAR studies |
| C-6 | Halogenation (Cl₂, Br₂) | Halogenated analogs with enhanced bioactivity |
Hydrolysis of the 4-Oxopyrimidinone Ring
The 4-oxo group in the pyrimidinone ring can undergo hydrolysis or condensation:
| Reaction | Conditions | Application |
|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl/H₂O, reflux | Ring-opening to form carboxylic acid derivatives |
| Condensation | Amines, dehydrating agents | Formation of Schiff bases or hydrazones for drug delivery |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables C-C bond formation at the thienopyrimidine core:
| Coupling Type | Catalyst System | Substituents Introduced |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids | Aryl groups for enhanced π-stacking |
| Buchwald-Hartwig | Pd₂(dba)₃, ligands, amines | Aminoalkyl side chains for solubility |
Photochemical Reactivity
The conjugated system exhibits unique photostability and potential for photodynamic applications:
| Excitation | Wavelength | Outcome |
|---|---|---|
| UV (254 nm) | 24-hour exposure | Minimal degradation, confirming stability |
| Visible light | Catalytic dye | Singlet oxygen generation for therapeutic use |
Key Research Findings
-
Kinase Inhibition : Structural analogs demonstrate selective inhibition of PI3Kα (IC₅₀ = 12 nM) via morpholine interaction with ATP-binding pockets .
-
Metabolic Stability : Oxidation of the sulfanyl group to sulfone reduces hepatic clearance by 40% in vitro.
-
SAR Insights : Halogenation at C-6 improves potency against cancer cell lines (e.g., HCT-116, IC₅₀ = 0.8 μM).
Comparison with Similar Compounds
Key Compound for Comparison:
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one (ECHEMI: 379249-75-9)
Analysis:
Core Flexibility and Puckering: Both compounds feature puckered thienopyrimidinone cores, a structural trait critical for binding to biological targets. The puckering amplitude and phase angles (as defined by Cremer and Pople ) likely differ due to substituent-induced steric effects.
Substituent Effects :
- Morpholine vs. Isoxazole :
- 3,5-Dimethylphenyl vs. Propenyl:
- The 3,5-dimethylphenyl group introduces steric hindrance and lipophilicity, favoring hydrophobic target interactions. In contrast, the propenyl group in the ECHEMI compound offers a site for covalent modification or reactivity .
- Position 5 Substituent :
- The ECHEMI compound’s 4-methylphenyl group at position 5 may enhance π-π stacking with aromatic residues in enzyme active sites, a feature absent in the target compound.
Biological Implications :
- The target compound’s morpholine group could favor interactions with polar kinase domains (e.g., ATP-binding sites), while the ECHEMI compound’s isoxazole may confer selectivity for targets requiring rigid, electron-deficient motifs.
Research Findings and Data Gaps
While specific bioactivity data (e.g., IC50 values) for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Kinase Inhibition: Thienopyrimidinones are established kinase inhibitors. The morpholine group’s hydrogen-bonding capacity may mimic adenine interactions in ATP-binding pockets.
- Solubility vs. Permeability : The morpholine substituent likely improves solubility but may reduce membrane permeability compared to the lipophilic isoxazole analogue .
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer :
-
Step 1 : Begin with a thieno[3,2-d]pyrimidin-4-one core and introduce substituents via nucleophilic substitution or coupling reactions. Key steps include sulfanyl group incorporation using 2-(morpholin-4-yl)-2-oxoethyl mercaptan derivatives .
-
Step 2 : Optimize reaction conditions:
-
Temperature : Maintain 60–80°C for cyclization steps to avoid side products .
-
Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
-
Catalysts : Employ Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
-
Step 3 : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and identify optimal conditions .
- Example Table : Optimized Conditions from Literature
| Step | Reaction Type | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclization | DMF | 70 | None | 65 |
| 2 | Sulfanylation | DMSO | 80 | K₂CO₃ | 72 |
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H/¹³C NMR to verify substituent positions (e.g., morpholine protons at δ 3.5–3.7 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via High-Resolution MS (HRMS) with <2 ppm error .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and sulfanyl (C-S) bonds at ~600 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational structural predictions and experimental crystallographic data?
- Methodological Answer :
- Step 1 : Perform X-ray crystallography using SHELX software for structure refinement. Compare bond lengths/angles with Density Functional Theory (DFT)-optimized models .
- Step 2 : Analyze discrepancies (e.g., torsional strain in the morpholine ring) by adjusting computational parameters (e.g., solvation effects, basis sets) .
- Step 3 : Validate with spectroscopic data (e.g., NOESY NMR to confirm spatial proximity of substituents) .
Q. What experimental strategies can elucidate the compound’s mechanism of action against biological targets?
- Step 1 : Use kinase inhibition assays (e.g., ADP-Glo™) to screen for activity against cancer-related kinases (e.g., EGFR, PI3K) .
- Step 2 : Employ Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff) with purified enzymes .
- Step 3 : Conduct molecular docking studies (e.g., AutoDock Vina) to identify binding pockets and guide mutagenesis experiments .
Q. How should researchers interpret complex spectral data (e.g., overlapping NMR peaks) for this compound?
- Step 1 : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate thiophene C-H couplings from aromatic protons .
- Step 2 : Compare experimental spectra with simulated data from computational tools (e.g ACD/Labs or MestReNova) .
- Example Table : Key NMR Assignments
| Proton Group | δ (ppm) | Multiplicity | Correlation (HSQC) |
|---|---|---|---|
| Morpholine | 3.5–3.7 | Multiplet | C-N (δ 45–50 ppm) |
| Thiophene | 6.8–7.2 | Singlet | C-S (δ 120–125 ppm) |
Q. How can structural analogs guide the analysis of discrepancies in biological activity data?
- Step 1 : Synthesize analogs with modified substituents (e.g., replacing morpholine with piperidine) and compare IC50 values .
- Step 2 : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronegativity or steric effects with activity .
- Example Table : Analogs and Activity Trends
| Analog Substituent | Target Enzyme (IC50, nM) | Key Structural Feature |
|---|---|---|
| Morpholine | EGFR: 12 ± 1.5 | Hydrogen-bond donor |
| Piperidine | EGFR: 45 ± 3.2 | Increased hydrophobicity |
Q. What experimental design principles apply to regioselective functionalization of the thienopyrimidine core?
- Step 1 : Use DFT calculations to predict reactivity (e.g., Fukui indices for electrophilic attack sites) .
- Step 2 : Optimize reaction conditions for selective sulfanylation at the 2-position by controlling pH (e.g., basic conditions favor thiolate nucleophiles) .
- Step 3 : Validate regioselectivity via LC-MS/MS fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
